Carbinoxamine maleate is a first-generation H1 receptor antagonist, belonging to the ethanolamine class of antihistamines. [, , , ] It is frequently employed in scientific research to investigate its interactions with biological systems and enzymes, particularly its inhibitory effects on histamine receptors. []
Carbinoxamine maleate is a pharmaceutical compound primarily used as an antihistamine. It is effective in treating allergic reactions, such as hay fever and other allergy-related symptoms. The compound is classified as a first-generation antihistamine, which means it can cross the blood-brain barrier and may cause sedation as a side effect. Carbinoxamine maleate is often administered in its maleate salt form to enhance its solubility and stability.
Carbinoxamine maleate is derived from carbinoxamine, which is synthesized through various chemical reactions involving pyridine derivatives. The classification of carbinoxamine maleate falls under the category of antihistamines, specifically targeting the H1 receptors in the body to block the action of histamine, a substance that contributes to allergic symptoms. Its chemical formula is , and it has a CAS number of 486-16-8.
The synthesis of carbinoxamine maleate involves several steps, including the reaction of specific precursors under controlled conditions. A notable method includes the use of α-C(sp³)–H 2-pyridylation, which allows for the introduction of pyridyl groups into organic compounds.
For instance, one method involves dissolving carbinoxamine maleate in a mixed solvent (ethyl acetate and another organic solvent) at elevated temperatures, followed by cooling to induce crystallization .
The molecular structure of carbinoxamine maleate features a pyridine ring connected to an ether group and a dimethylamino group. This structure contributes to its pharmacological properties.
Carbinoxamine maleate participates in various chemical reactions that can modify its structure or enhance its therapeutic efficacy. Key reactions include:
These reactions are crucial for understanding the stability and reactivity of carbinoxamine maleate in pharmaceutical formulations.
Carbinoxamine maleate exerts its effects primarily through antagonism at the H1 histamine receptors. By binding to these receptors, it prevents histamine from exerting its effects, which include vasodilation, increased vascular permeability, and stimulation of sensory nerves.
These properties are essential for determining the formulation strategies for drug delivery systems involving carbinoxamine maleate.
Carbinoxamine maleate is widely used in clinical settings for:
In addition to these clinical applications, research continues into improving its formulations to enhance patient compliance, especially among pediatric populations .
Carbinoxamine maleate is a first-generation antihistamine with established efficacy in managing allergic conditions. As the maleate salt of carbinoxamine, this compound combines the therapeutic benefits of the active moiety with improved physicochemical properties. Its development represents a significant advancement in histamine H1-receptor antagonism, offering symptomatic relief for various IgE-mediated hypersensitivity reactions. The compound's journey from initial synthesis to modern formulations illustrates the evolution of antihistamine therapeutics and regulatory science, particularly regarding pediatric applications and extended-release technologies [3] [6].
The historical trajectory of carbinoxamine maleate reflects evolving regulatory standards for antihistamines:
Initial Approval and DESI Review: Carbinoxamine was first patented in 1947 and entered medical use in 1953 under the brand name Clistin® (McNeil Laboratories). The drug received initial FDA approval under the 1938 Federal Food, Drug, and Cosmetic Act, which required only safety demonstration. Following the 1962 Kefauver-Harris Amendments mandating efficacy proof, carbinoxamine underwent the Drug Efficacy Study Implementation (DESI) review. In 1973, FDA confirmed its effectiveness for allergic rhinitis, allergic conjunctivitis, urticaria, angioedema, dermographism, and as adjunctive anaphylaxis therapy [5] [6] [8].
Regulatory Challenges and Reformulation: A significant regulatory milestone occurred in June 2006 when the FDA announced enforcement actions against unapproved carbinoxamine products, particularly those inappropriately labeled for infants under age two or for unapproved indications like cough/cold (associated with 21 reported pediatric deaths). This action mandated that all marketed products required approved applications. Only Mikart's immediate-release tablets (4mg) and oral solution (4mg/5mL) had approved applications at that time [5] [6] [8].
Modern Formulations: Tris Pharma received FDA approval on March 28, 2013, for Karbinal™ ER (carbinoxamine maleate) Extended-release Oral Suspension 4mg/5mL, developed using proprietary OralXR+® technology. This represented the first extended-release liquid antihistamine approved in the U.S., specifically indicated for seasonal and perennial allergic rhinitis in children ≥2 years [1] [10].
Table 1: Regulatory Timeline of Carbinoxamine Maleate
Year | Regulatory Event | Significance |
---|---|---|
1953 | Initial NDA approval (Clistin®) | First approval under safety-only standards |
1973 | DESI effectiveness determination | Validation of efficacy for allergic indications |
2006 | FDA enforcement against unapproved products | Removal of pediatric formulations and unapproved combinations |
2013 | Karbinal™ ER approval | First extended-release liquid antihistamine |
Carbinoxamine maleate possesses distinct chemical and pharmacological properties:
Chemical Structure: The compound is systematically named (Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine. Its molecular formula is C₂₀H₂₃ClN₂O₅ with a molecular weight of 406.9 g/mol. The structure features an ethanolamine backbone linked to 4-chlorophenyl and pyridinyl groups, with the maleate salt enhancing water solubility (>1g/mL) [3] [7].
Pharmacological Classification: As an ethanolamine-derivative first-generation antihistamine, carbinoxamine exhibits:
Central nervous system penetration leading to sedative effectsThe ethanolamine class is distinguished from other antihistamines by its significant anticholinergic properties and pronounced sedative effects [3] [6] [8].
Mechanistic Profile: Carbinoxamine maleate functions as a reversible competitive inhibitor at histamine H1-receptors. By occupying these receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle, it prevents histamine-mediated effects including vasodilation, increased vascular permeability, and smooth muscle spasms. Its anticholinergic activity appears central in origin, potentially explaining antiemetic effects [3] [6].
Table 2: Molecular Properties of Carbinoxamine Maleate
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₀H₂₃ClN₂O₅ | Salt form improves stability |
Molecular Weight | 406.9 g/mol | Optimal for drug-receptor interactions |
Water Solubility | >1g/mL | Enhances bioavailability |
pKa | 8.1 | Influences ionization state |
UNII Identifier | 02O55696WH | Unique substance identifier |
The development of carbinoxamine maleate reflects interdisciplinary advances:
Market Evolution: The global carbinoxamine market has demonstrated substantial growth, valued at $1.5 billion in 2024 with projections reaching $3.1 billion by 2037 (6.6% CAGR). This expansion is driven by increasing allergic disease prevalence (WHO reports 20.3-30.5% global population affected) and improved healthcare access in emerging economies. Syrup formulations dominate (48.1% market share), particularly for pediatric and geriatric populations [2] [4].
Innovative Formulations: The introduction of extended-release technologies represents a significant industrial advancement. Tris Pharma's Karbinal™ ER utilizes ion-exchange resin complexes (e.g., polistirex) to create sustained-release suspensions. This technology is protected by international patents (CA2645855, CN102488652) that control drug release kinetics, enabling convenient twice-daily dosing [9] [10].
Therapeutic Impact: Clinical studies have validated carbinoxamine's healthcare impact. A 2022 Agency for Healthcare Research and Quality study demonstrated an 18.4% reduction in allergy-related hospital admissions and $450.2 million annual savings in U.S. healthcare costs. Similarly, Germany's Institute for Quality and Efficiency in Healthcare documented a 22.1% reduction in emergency visits when used as first-line therapy [2].
Geographical Expansion: Regional market dynamics reveal North America's dominance (35.4% revenue share), attributed to high allergic rhinitis prevalence (CDC: 50.3 million affected) and substantial R&D investment. Meanwhile, Asia-Pacific shows the highest growth potential (14.3% CAGR in India; 13.9% in China), driven by urbanization, pollution increases, and healthcare improvements [2] [4].
Table 3: Global Carbinoxamine Market Projections (2024-2037)
Region | 2024 Market Size | 2037 Projection | CAGR | Key Growth Drivers |
---|---|---|---|---|
Global | $1.5 billion | $3.1 billion | 6.6% | Allergy prevalence, aging populations |
North America | - | 35.4% revenue share | - | High allergic rhinitis burden, R&D investment |
Asia-Pacific | - | Highest regional CAGR | 14.3% (India) | Urban pollution, healthcare access |
Product Segment | ||||
• Syrups | 48.1% market share | - | - | Pediatric administration |
• Allergy Applications | 62.4% revenue share | - | - | Environmental allergen increases |
Compound Names and Identifiers
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7